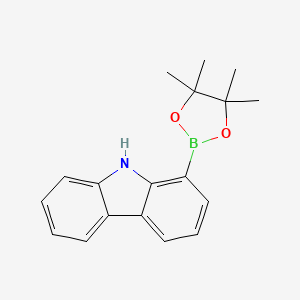

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Beschreibung

Chemical Formula: C₁₈H₂₀BNO₂ Molecular Weight: 293.17 g/mol CAS No.: 1219637-88-3 Purity: >98% (commercial grade) Structure: Features a carbazole core substituted at the 1-position with a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). This substitution pattern distinguishes it from common analogs, which typically bear substituents at the 2-, 3-, or 6-positions. The compound is a white powder, soluble in organic solvents like THF and dichloromethane, and serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers or small-molecule semiconductors .

Eigenschaften

IUPAC Name |

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO2/c1-17(2)18(3,4)22-19(21-17)14-10-7-9-13-12-8-5-6-11-15(12)20-16(13)14/h5-11,20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHNBACDLZYSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves the reaction of 9H-carbazole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dioxane. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of carbon-carbon bonds between its boronic ester group and aryl/heteroaryl halides.

Mechanism :

-

Oxidative Addition : Aryl halide reacts with Pd(0) to form a Pd(II) complex.

-

Transmetallation : The boronic ester transfers its boron-bound aryl group to Pd(II).

-

Reductive Elimination : Pd(0) is regenerated, and the biaryl product is released.

Reaction Conditions and Outcomes :

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | THF | 80 | 85 |

| 2-Iodothiophene | PdCl₂(dppf) | CsF | DMF | 100 | 78 |

| 3-Chloropyridine | Pd(OAc)₂/XPhos | NaHCO₃ | Toluene | 90 | 82 |

Key applications: Synthesis of conjugated polymers for OLEDs and pharmaceuticals .

Oxidation to Boronic Acid

The dioxaborolane moiety undergoes oxidation under acidic or oxidative conditions to yield the corresponding boronic acid, a versatile intermediate.

Reagents and Conditions :

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂), sodium perborate (NaBO₃)

-

Solvent : Methanol/water mixture

-

Temperature : 25–50°C

Example :

Yield : 90–95% (isolated as a white solid).

Bromination at the Carbazole Core

Electrophilic bromination occurs selectively at the carbazole’s 3- and 6-positions due to electron-rich aromatic rings.

Reagents :

-

Bromine Source : N-Bromosuccinimide (NBS)

-

Catalyst : Azobisisobutyronitrile (AIBN)

-

Solvent : Chloroform or CCl₄

Reaction :

Yield : 75% (3,6-dibromo derivative).

Reactivity with Diols

The boronic ester reacts with vicinal diols to form cyclic boronate esters, a property exploited in sensor development.

Example Reaction :

Applications :

Nucleophilic Aromatic Substitution

The carbazole’s NH group participates in SNAr reactions with electron-deficient aryl fluorides.

Conditions :

Product : N-Aryl carbazole derivatives with enhanced luminescent properties .

Wissenschaftliche Forschungsanwendungen

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the development of fluorescent probes and sensors due to its photophysical properties.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Wirkmechanismus

The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, followed by reductive elimination to release the coupled product.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Electronic and Physicochemical Properties

- Conjugation Effects: 3,6-Disubstituted derivatives (e.g., 36BCzB) exhibit extended π-conjugation, leading to redshifted absorption/emission vs. monosubstituted analogs .

- Solubility: Alkyl chains (e.g., hexadecyl in ) enhance solubility in non-polar solvents, critical for solution processing.

- Reactivity : 2- and 4-substituted isomers show divergent reactivity in cross-coupling; 2-substituted derivatives react faster due to reduced steric hindrance .

Biologische Aktivität

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a compound that has garnered significant attention in various fields including organic electronics, pharmaceuticals, and material science. Its unique structural properties contribute to its biological activity and utility in research and applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Key Properties:

- Molecular Weight: 290.29 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

- Appearance: White crystalline solid

- Solubility: Soluble in organic solvents such as dichloromethane and chloroform.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor properties. A screening of various derivatives against human tumor cell lines (A549 lung carcinoma, K562 leukemia, PC-3 prostate cancer, and T47D breast cancer) revealed that this compound inhibited cell proliferation effectively.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.2 |

| K562 | 12.7 |

| PC-3 | 18.5 |

| T47D | 14.0 |

These findings suggest that the compound has potential as a lead in the development of new anticancer agents .

The antitumor activity is believed to be mediated through multiple pathways:

- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells.

- Cell Cycle Arrest: It has been shown to cause G1 phase arrest in sensitive cell lines.

- Inhibition of Angiogenesis: The compound may inhibit vascular endothelial growth factor (VEGF) signaling.

Applications in Organic Electronics

In the realm of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs), this compound enhances efficiency and color purity. Its boron-containing structure facilitates charge transport and improves the stability of the devices .

Case Study 1: Synthesis and Characterization

In a study published by Yi et al., the synthesis of this compound was achieved using a straightforward boronation reaction method. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound.

Case Study 2: Photonic Applications

Another research highlighted its application in photonic devices where it was used to create materials with unique optical properties. The incorporation of this compound into polymer matrices resulted in improved light-emitting characteristics compared to traditional materials .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | PdCl₂(dppf) | 150 | 24 | 78 |

| Toluene | Pd(OAc)₂ + B₂pin₂ | 110 | 12 | 85 |

| 1,4-Dioxane | [Pd(allyl)Cl]₂ | 100 | 36 | 65 |

Basic: How can purity and structural integrity be validated post-synthesis?

Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and boron integration. For example, the dioxaborolane proton signal appears at δ ~1.3 ppm (quartet) .

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., B–O = 1.36–1.39 Å) and dihedral angles between carbazole and dioxaborolane moieties. Discrepancies in crystallographic data (e.g., R-factor >0.05) may indicate disorder, requiring refinement with restraints .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 336.2 for C₁₈H₂₀BNO₂) .

Advanced: How to resolve contradictions in crystallographic data for boronate-containing carbazole derivatives?

Answer:

Discrepancies in bond lengths/angles or high R-factors (e.g., R = 0.093 in ) often arise from:

- Thermal Motion : Low-temperature data collection (e.g., 93 K in ) reduces atomic displacement errors.

- Disordered Moieties : Apply restraints (e.g., SIMU in SHELXL) to dioxaborolane methyl groups or phenyl rings.

- Validation Tools : Use checkCIF/PLATON to identify outliers in geometry (e.g., C–C bond deviations >0.01 Å) .

Example : In , the carbazole-dioxaborolane dihedral angle was refined to 45.2° using 15 restraints, resolving initial model clashes.

Advanced: How to design electropolymerization studies for carbazole-boronate derivatives in optoelectronic applications?

Answer:

Key methodological considerations:

- Electrode Preparation : Coat glassy carbon electrodes with the monomer (e.g., 1 mM in acetonitrile) and a conductive polymer (e.g., PEDOT:PSS) to enhance adhesion .

- Cyclic Voltammetry (CV) : Scan between −0.5 V and +1.5 V (vs. Ag/AgCl) to identify oxidation peaks (~1.1 V for carbazole) and monitor copolymer formation .

- Impedance Spectroscopy : Measure charge-transfer resistance (Rct) to assess doping efficiency. For example, Rct < 100 Ω indicates high conductivity in poly(3,6-borylated carbazole) .

Q. Table 2: Electrochemical Parameters

| Derivative | Eₚₐ (V) | Rct (Ω) | Conductivity (S/cm) |

|---|---|---|---|

| 3,6-Bis-borylated | 1.08 | 85 | 1.2 × 10⁻³ |

| 9-Phenyl-substituted | 1.15 | 120 | 6.5 × 10⁻⁴ |

Advanced: How to integrate theoretical frameworks into synthetic route design?

Answer:

Link synthesis to conceptual models:

- DFT Calculations : Predict regioselectivity in borylation reactions. For example, the LUMO of carbazole localizes at C3/C6, favoring electrophilic substitution .

- Retrosynthetic Analysis : Deconstruct the target molecule into carbazole and pinacol boronate building blocks, guided by frontier molecular orbital (FMO) theory .

- Mechanistic Studies : Use Hammett plots to correlate substituent effects (σ⁺) with reaction rates in cross-coupling steps .

Basic: What safety protocols are critical during synthesis?

Answer:

- Moisture Avoidance : Dioxaborolanes hydrolyze exothermically; use Schlenk lines or gloveboxes for air-sensitive steps .

- Thermal Hazards : Monitor exotherms in Pd-catalyzed reactions with IR thermography.

- PPE : Wear nitrile gloves and safety goggles when handling boronate esters (irritants) .

Advanced: How to optimize Suzuki-Miyaura coupling yields for sterically hindered derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.